
1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 902835-87-4 . It has a molecular weight of 273.29 . This compound is typically in solid form and is used in scientific research . Its applications range from drug development to organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Structural Analysis and Synthesis
The molecule of interest, due to its structural complexity, has been the subject of various studies focusing on its synthesis and structural analysis. For instance, research on similar compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, highlights the significance of the pyrrolidine ring's conformation and its interactions within the crystal structure, which are crucial for understanding the molecule's reactivity and potential applications in synthesis (Jing Yuan et al., 2010).
Chemical Reactions and Derivatives
Research into the reactions and derivatives of compounds related to 1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has yielded insights into their potential applications. For example, the coupling of arylboronic acids with partially reduced pyridine derivatives to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates opens pathways for creating diverse chemical entities for further study (D. Wustrow & L. Wise, 1991).
Application in Singlet Oxygen Reactions
Significantly, the molecule and its analogs have been used in studies involving singlet oxygen reactions to yield pyrrole precursors for compounds like prodigiosin, suggesting applications in synthesizing biologically active molecules (H. Wasserman et al., 2004). This type of research is pivotal for pharmaceutical development and understanding reaction mechanisms in organic chemistry.
Protective Group Chemistry
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protective group for amino acids. Research into the base-induced dimerization of urethane-protected amino acid N-carboxyanhydrides to form pyrrolidine analogs illustrates the utility of the Boc group in facilitating complex organic syntheses, highlighting the broader applicability of such molecules in synthetic chemistry (J. Leban & K. Colson, 1996).
Novel Synthesis Methods
Additionally, novel methods for synthesizing ortho-linked polyamides using derivatives that include tert-butyl groups demonstrate the ongoing exploration into the chemical versatility and utility of compounds bearing tert-butoxycarbonyl and methoxycarbonyl functional groups, further underscoring their importance in materials science (S. Hsiao et al., 2000).
Safety and Hazards
properties
IUPAC Name |
4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQXIQGLPCWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635100 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902835-87-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



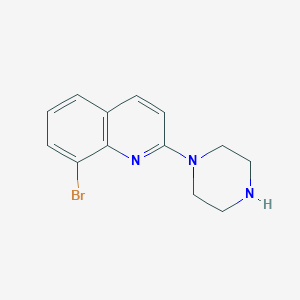



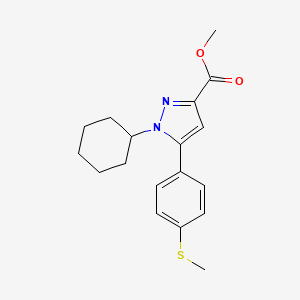
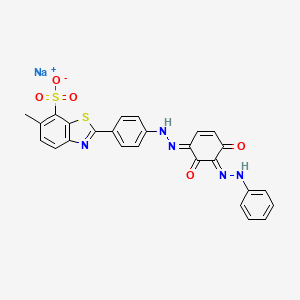
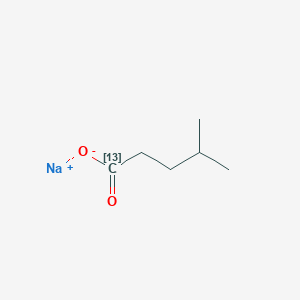
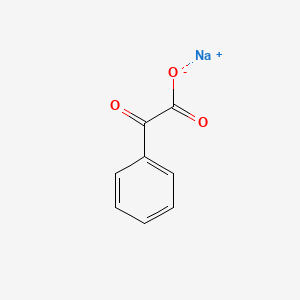
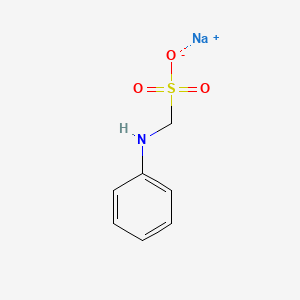
![sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate](/img/no-structure.png)
![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)
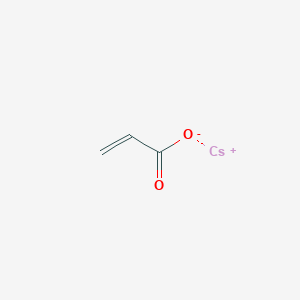
![4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1630115.png)
